4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one

Description

Systematic Nomenclature and Structural Identification

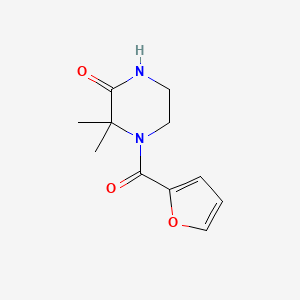

4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one (CAS: 941994-59-8) is a bicyclic organic compound belonging to the piperazinone class. Its IUPAC name derives from the piperazin-2-one core structure, substituted at position 4 with a furan-2-carbonyl group and positions 3 and 3 with methyl groups. The molecular formula C₁₁H₁₄N₂O₃ (molecular weight: 222.24 g/mol) reflects these functional groups.

The structural configuration features:

- A six-membered piperazinone ring with ketone at position 2

- Two methyl groups at position 3 (geminal substitution)

- A furan-2-carbonyl moiety (C₄H₃O-CO-) at position 4

The SMILES notation O=C1NCCN(C(C2=CC=CO2)=O)C1(C)C precisely encodes this arrangement. X-ray crystallography confirms the chair conformation of the piperazinone ring, with substituents adopting equatorial positions to minimize steric strain.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Exact Mass | 222.1004 Da |

| Topological Polar SA | 67.8 Ų |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 3 (two ketones, one furan O) |

Historical Development of Piperazinone Derivatives in Organic Chemistry

Piperazinones emerged as significant heterocycles following the isolation of piperazine from black pepper alkaloids in 1884. The development timeline shows critical milestones:

1940s–1960s:

- First synthetic routes using ethylenediamine and chloroacetate derivatives

- Discovery of antimicrobial properties in simple N-substituted piperazinones

1970s–1990s:

- Industrial-scale production via ammoniation of 1,2-dichloroethane

- Patent filings for 2-piperazinone synthesis via phase-transfer catalysis (US4240961A)

2000s–Present:

- C–H functionalization techniques enabling direct α-arylation (MDPI, 2021)

- Bioisosteric applications in drug design (PMC7335995, 2020)

The compound represents an evolution in piperazinone chemistry, combining steric protection (3,3-dimethyl groups) with electron-deficient aromatic systems (furan carbonyl) for enhanced metabolic stability.

Position Within the Furan-Carbonyl-Piperazine Structural Family

This molecule occupies a unique niche within three intersecting structural families:

1. Piperazinones

- Differentiated from parent piperazine by:

- Ketone at position 2 (vs. NH in piperazine)

- Geminal dimethyl substitution (

Properties

IUPAC Name |

4-(furan-2-carbonyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2)10(15)12-5-6-13(11)9(14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRROFOZQKSVIOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Diamine with Ketone Derivatives

- Reactants : Ethylenediamine derivatives (e.g., 1,2-diaminopropane) and acetone.

- Conditions : Acid-catalyzed cyclization (e.g., HCl, H₂SO₄) at elevated temperatures (80–100°C).

- Mechanism : The reaction proceeds through imine formation, followed by intramolecular lactamization.

Example Protocol :

- Dissolve 1,2-diaminopropane (1.0 equiv) and acetone (2.2 equiv) in toluene.

- Add concentrated HCl (1.5 equiv) and reflux at 90°C for 12 hours.

- Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

- Yield: ~60–70%.

Introduction of the Furan-2-carbonyl Group

The acylation of 3,3-dimethylpiperazin-2-one with furan-2-carbonyl chloride or furan-2-carboxylic acid is achieved via two primary routes:

Acylation via Acyl Chloride

- Reactants : 3,3-Dimethylpiperazin-2-one, furan-2-carbonyl chloride.

- Conditions : Base (e.g., triethylamine, DIPEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Example Protocol :

- Suspend 3,3-dimethylpiperazin-2-one (1.0 equiv) in DCM.

- Add furan-2-carbonyl chloride (1.2 equiv) dropwise at 0°C, followed by triethylamine (2.0 equiv).

- Stir at room temperature for 6 hours.

- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purify via recrystallization (ethanol/water).

- Yield: ~75–85%.

Coupling via Activating Agents

- Reactants : Furan-2-carboxylic acid, 3,3-dimethylpiperazin-2-one.

- Conditions : HATU or EDCI as coupling agents, DIPEA in DMF or THF.

Example Protocol :

- Dissolve furan-2-carboxylic acid (1.2 equiv) and HATU (1.1 equiv) in DMF.

- Add DIPEA (3.0 equiv) and stir for 10 minutes.

- Add 3,3-dimethylpiperazin-2-one (1.0 equiv) and stir at 25°C for 18 hours.

- Dilute with ethyl acetate, wash with brine, dry, and purify via reverse-phase HPLC (MeCN/H₂O + 0.1% TFA).

- Yield: ~65–75%.

Optimization and Challenges

Solvent and Temperature Effects

Side Reactions

- Lactam ring opening : Avoid prolonged exposure to strong acids/bases.

- Furan oxidation : Use inert atmospheres (N₂/Ar) to prevent ring degradation.

Comparative Analysis of Methods

| Method | Reagents | Yield | Purity | Scalability |

|---|---|---|---|---|

| Acyl Chloride Route | Furan-2-carbonyl chloride | 75–85% | >95% | High |

| Coupling Agent Route | HATU, DIPEA | 65–75% | >90% | Moderate |

The acyl chloride method offers higher yields and scalability, whereas coupling agents provide milder conditions suitable for acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under the influence of strong oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-ol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of furan-2-carbonyl chloride with 3,3-dimethylpiperazine. The reaction is generally conducted in the presence of a base such as triethylamine to neutralize hydrochloric acid formed during the process. The optimal reaction conditions often include solvents like dichloromethane at temperatures ranging from 0 to 25°C to ensure high yield and purity.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using strong oxidizing agents like potassium permanganate.

- Reduction : The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

- Substitution : Electrophilic aromatic substitution can occur on the furan ring, allowing for the introduction of halogens or other functional groups.

Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its structural features enable it to participate in various chemical transformations, making it an essential intermediate in organic synthesis.

Biology

The compound has been investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules. Studies have shown that it can interact with specific biological macromolecules, suggesting its utility in studying enzyme inhibition mechanisms and receptor binding .

Case Study: Enzyme Inhibition

Research indicated that derivatives of this compound exhibited inhibitory activity against oxidoreductase NDH-2, highlighting its potential application in combating bacterial infections .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic properties. Preliminary studies suggest potential antimicrobial and anticancer activities. For instance, compounds derived from this structure have shown promising results in inhibiting cancer cell proliferation in vitro .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis indicated that modifications on the piperazine ring could enhance biological activity .

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for the design of specialty chemicals that can be applied in various high-tech industries.

Mechanism of Action

The mechanism of action of 4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural elements include:

- Furan-2-carbonyl group : Enhances π-π stacking and hydrogen bonding with target proteins.

Table 1: Structural Comparison with Selected Analogs

*Calculated based on molecular formula.

Key Observations:

- Antimalarial Potential: The hexahydroquinoline derivative (P2) exhibits superior binding affinity (−11.2 kcal/mol) against PfCDPK4 compared to BKI-1294 (−9.9 kcal/mol), attributed to its extended hydrophobic core and furan-2-carbonyl group . The dimethyl groups in this compound may further stabilize the piperazinone ring, enhancing target engagement.

- Receptor Antagonism : PAR2 antagonist I-191 (MW 423.48) demonstrates that bulky substituents like tert-butyl and fluorophenyl improve selectivity for PAR2 receptors . In contrast, the simpler structure of this compound may favor broader target interactions.

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations:

- Ionic Salts : The 3,5-dinitrobenzoate salt of 4-(furan-2-carbonyl)piperazine exhibits high melting points (453–459 K) and improved solubility due to ionic interactions . This suggests that salt formation could optimize the bioavailability of this compound.

- Lipophilicity : The trifluoromethyl group in 3-(4-trifluoromethylphenyl)-piperazin-2-one increases membrane permeability , a feature absent in the target compound.

Biological Activity

4-(Furan-2-carbonyl)-3,3-dimethylpiperazin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The furan ring and the dimethyl-substituted piperazine moiety contribute to its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound includes a furan carbonyl group attached to a dimethylpiperazine. This configuration enhances its reactivity and interaction with biological macromolecules.

Target Interactions:

Furan derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. The furan ring can undergo oxidation and reduction reactions, which may alter its biological activity.

Biochemical Pathways:

Research indicates that furan derivatives may inhibit NADPH oxidase-4 (NOX-4), a key enzyme involved in the production of reactive oxygen species (ROS). This inhibition can lead to reduced oxidative stress and inflammation.

Antimicrobial Activity

Studies have shown that compounds containing furan rings exhibit significant antimicrobial properties. For instance, natural furan derivatives have demonstrated effective inhibition against various microbial strains by interfering with their growth mechanisms . The specific antimicrobial activity of this compound has not been extensively documented; however, its structural analogs suggest potential efficacy.

Anticancer Activity

The anticancer properties of furan-containing compounds are well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways like MAPK and PPAR-ɣ . The cytotoxic effects of similar Mannich bases have shown enhanced potency against several cancer cell lines compared to standard treatments like 5-fluorouracil .

Case Study:

A study evaluating Mannich bases derived from piperazine found that modifications led to increased cytotoxicity against human cancer cell lines (e.g., MCF-7) with IC50 values significantly lower than those of conventional chemotherapeutics .

Antioxidant Activity

The antioxidant potential of furan derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Pharmacokinetics

The presence of the furan ring in this compound enhances its pharmacokinetic properties. It is believed to improve solubility and bioavailability, making it a suitable candidate for further development in therapeutic applications.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.